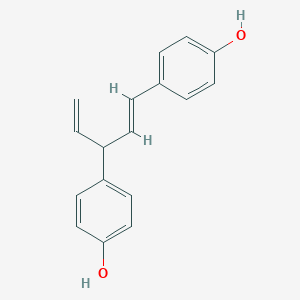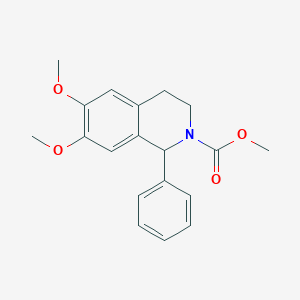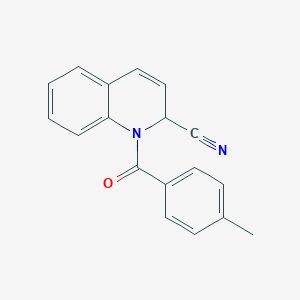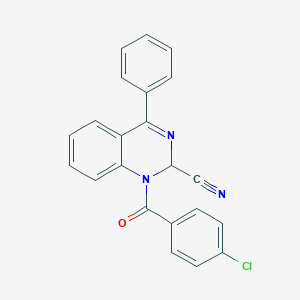
Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester, also known as methyl parathion, is a widely used organophosphorus insecticide. It is a colorless to brown liquid with a strong odor. Methyl parathion is used to control a variety of pests in agriculture, forestry, and public health.
作用機序
Methyl parathion inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from hydrolyzing acetylcholine, which leads to the accumulation of acetylcholine in the synapse. The excess acetylcholine overstimulates the nervous system, causing convulsions and ultimately leading to death.
Biochemical and Physiological Effects:
Methyl parathion is highly toxic to humans and animals. It can cause a range of biochemical and physiological effects, including respiratory distress, muscle weakness, and convulsions. Methyl parathion is also known to cause damage to the liver, kidneys, and nervous system.
実験室実験の利点と制限
Methyl parathion is a widely used insecticide that has been extensively studied for its insecticidal properties. It is effective against a wide range of pests and is relatively easy to synthesize. However, its high toxicity to humans and animals makes it difficult to use in laboratory experiments.
List of
将来の方向性
1. Development of safer and more effective insecticides to replace Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion.
2. Investigation of the mechanism of resistance to Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion in insects.
3. Study of the environmental impact of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion and its breakdown products.
4. Investigation of the potential health effects of low-level exposure to Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion.
5. Development of new methods for the synthesis of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion with improved yields and purity.
6. Investigation of the potential use of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion as a tool for studying the nervous system in insects.
7. Study of the potential use of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion as a therapeutic agent for the treatment of neurological disorders in humans.
8. Investigation of the potential use of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion as a tool for studying the mechanisms of pesticide resistance in insects.
9. Development of new analytical methods for the detection and quantification of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion in environmental samples.
10. Investigation of the potential use of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion as a tool for studying the ecological effects of pesticides on non-target organisms.
合成法
Methyl parathion is synthesized by reacting parathion with methanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion. The synthesis of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
科学的研究の応用
Methyl parathion has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including aphids, mites, and beetles. Methyl parathion works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, a neurotransmitter, which causes overstimulation of the nervous system and ultimately results in the death of the insect.
特性
CAS番号 |
18313-91-2 |
|---|---|
分子式 |
C11H16NO4PS |
分子量 |
289.29 g/mol |
IUPAC名 |
ethoxy-ethyl-(2-methyl-3-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16NO4PS/c1-4-15-17(18,5-2)16-11-8-6-7-10(9(11)3)12(13)14/h6-8H,4-5H2,1-3H3 |
InChIキー |
QUJSLFBJDWGGJL-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(CC)OC1=CC=CC(=C1C)[N+](=O)[O-] |
正規SMILES |
CCOP(=S)(CC)OC1=CC=CC(=C1C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-oxobutanoic acid](/img/structure/B231791.png)

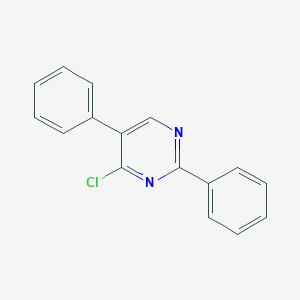
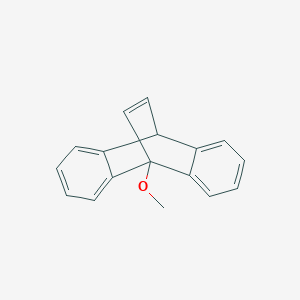
![1,3,6-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231796.png)
![1-Methoxy-9,11-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231797.png)

